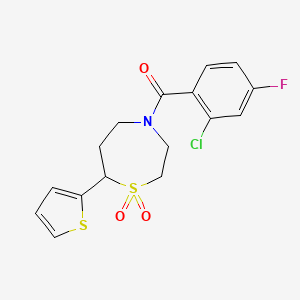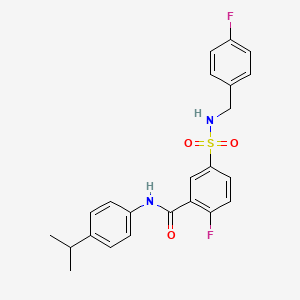![molecular formula C20H17N3O3 B2477882 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 2058627-82-8](/img/structure/B2477882.png)
2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is fused to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring and the pyrimidine ring in separate steps, followed by a coupling reaction to fuse the two rings together. The propoxyphenyl and phenyl groups would likely be added in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused oxazole and pyrimidine rings, with the phenyl and propoxyphenyl groups attached at the 2- and 5-positions of the oxazole ring, respectively .科学的研究の応用
Antimicrobial Activity
2-Phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been studied for their antimicrobial properties. A study by El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, showing promising in vitro antimicrobial activity against various bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, and Aspergillus niger (El Azab & Abdel-Hafez, 2015).
Inhibition of Biological Agents
These compounds have also shown effectiveness in inhibiting biological agents. Mandal et al. (2008) reported that 5-aminooxazolo[5,4-d]pyrimidine-7(6H)-ones (9-oxa-guanines), a class of oxazolo[5,4-d]pyrimidines, have been effective in inhibiting ricin, a toxic protein (Mandal et al., 2008).
Antiviral and Antitumor Activities
Research by Islam et al. (2008) on 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones, a related compound, demonstrated moderate antiviral and antitumor activities. This suggests potential for further exploration in cancer and virology research (Islam, Ashida, & Nagamatsu, 2008).
Phosphodiesterase Inhibitory Activity
A study by Dumaitre and Dodic (1996) on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the oxazolo[4,5-d]pyrimidin-7(6H)-ones, indicated specific inhibitory activity against cGMP specific (type V) phosphodiesterase. This activity is significant in understanding and potentially treating conditions related to cGMP signaling pathways (Dumaitre & Dodic, 1996).
Anticonvulsant Potential
Divate and Dhongade-Desai (2014) synthesized derivatives of triazolo[4,3-a]pyrimidine and reported that some compounds exhibited promising anticonvulsant properties. This suggests the potential of 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one derivatives in the development of new anticonvulsant drugs (Divate & Dhongade-Desai, 2014).
Anti-Gastric Secretion Activity
Fukumi, Sugiyama, and Sakamoto (1990) found that derivatives of oxazolo[3,2-a]thieno[3,2-d]pyrimidine, a compound structurally related to 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one, showed potent anti-gastric secretion activity. This indicates potential applications in gastrointestinal research and therapy (Fukumi, Sugiyama, & Sakamoto, 1990).
将来の方向性
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. For example, many oxazole and pyrimidine derivatives have biological activity, so this compound could potentially have applications in medicinal chemistry .
特性
IUPAC Name |
2-phenyl-5-(4-propoxyphenyl)-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-2-12-25-15-10-8-13(9-11-15)17-21-18-16(19(24)22-17)26-20(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHLRODXGZCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(4-propoxyphenyl)-6H-[1,3]oxazolo[4,5-D]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

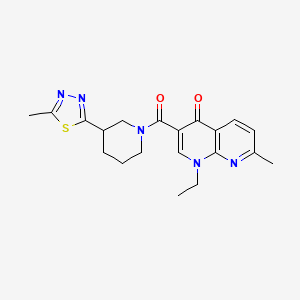

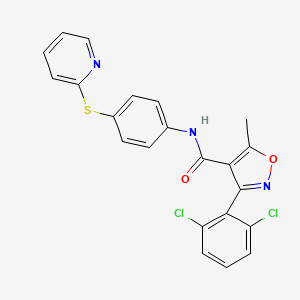
![6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2477808.png)
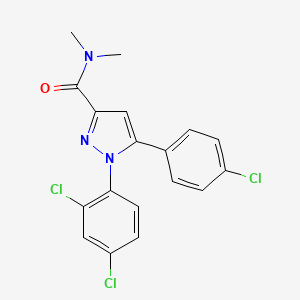
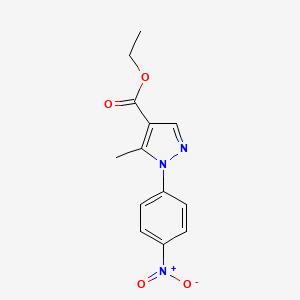
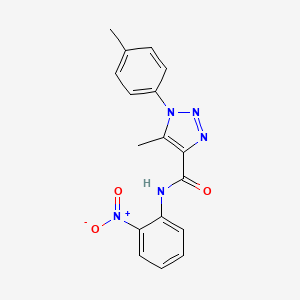

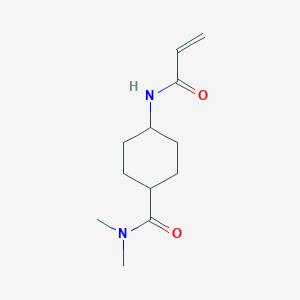
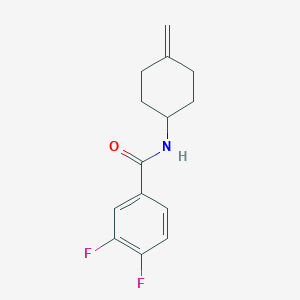
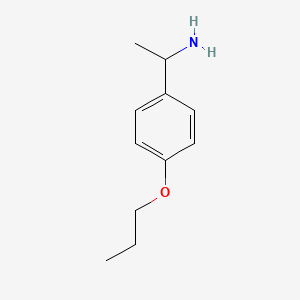
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)
